
2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . It is known for its unique structure, which includes a hydrazine group and a carboxylic acid ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) typically involves the reaction of hydrazine with a suitable carboxylic acid derivative. One common method is the esterification of 1,2-hydrazinedicarboxylic acid with tert-butyl alcohol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) involves its interaction with molecular targets through its hydrazine and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the formation of covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) can be compared with other hydrazine derivatives and carboxylic acid esters. Similar compounds include:
1,2-Hydrazinedicarboxylic acid: Lacks the ester group and has different reactivity and applications.
1,2-Hydrazinedicarboxylic acid, diethyl ester: Contains two ester groups, which may alter its chemical properties and reactivity.
Hydrazinecarboxylic acid derivatives: These compounds have varying substituents on the hydrazine and carboxylic acid groups, leading to different chemical behaviors and applications.
Propiedades
Número CAS |
256640-13-8 |
|---|---|
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
[(2-methylpropan-2-yl)oxycarbonylamino]carbamic acid |
InChI |
InChI=1S/C6H12N2O4/c1-6(2,3)12-5(11)8-7-4(9)10/h7H,1-3H3,(H,8,11)(H,9,10) |
Clave InChI |
ARTBCTJQNQUNSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


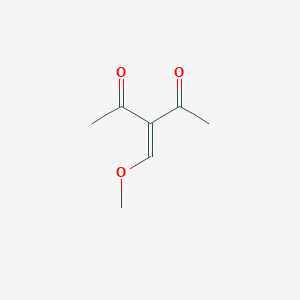
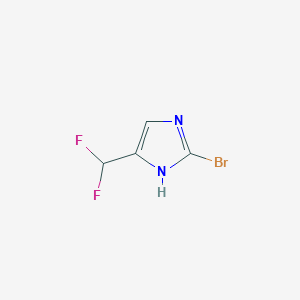
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
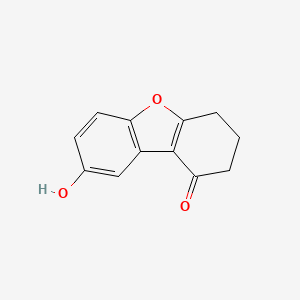



![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

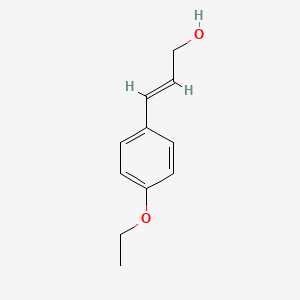
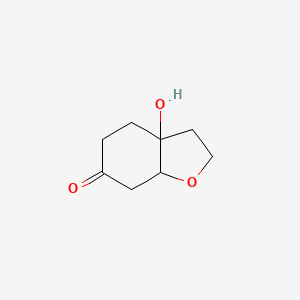
![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)
